7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one reveals a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 15.3519 Å, b = 9.4005 Å, c = 9.9702 Å, and β = 106.954°. The chromen-2-one core adopts a planar conformation, with the 4-methyl and 8-methyl groups oriented perpendicular to the aromatic plane. The 4-methylpiperidino side chain exhibits a chair conformation, stabilized by an intramolecular O–H⋯N hydrogen bond between the hydroxyl group at position 7 and the piperidino nitrogen (bond length: 2.72 Å).
Intermolecular C–H⋯O hydrogen bonds (C11–H11⋯O2; 2.89 Å) link adjacent molecules into C(4) chains along the c-axis, while π–π interactions between aromatic rings [centroid distance: 3.57 Å] form supramolecular sheets parallel to the bc plane. These interactions contribute to the compound’s thermal stability, as evidenced by a melting point of 198–200°C.
Table 1. Crystallographic parameters of this compound.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| a (Å) | 15.3519 |
| b (Å) | 9.4005 |
| c (Å) | 9.9702 |
| β (°) | 106.954 |
| Volume (ų) | 1376.32 |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
$$^{1}\text{H}$$-NMR Proton Environment Analysis
The $$^{1}\text{H}$$-NMR spectrum (400 MHz, DMSO-d~6~) exhibits distinct resonances corresponding to the compound’s substituents:
- A singlet at δ 2.36 ppm integrates for 6H, assigned to the 4- and 8-methyl groups.
- The 7-hydroxyl proton appears as a broad singlet at δ 10.52 ppm, characteristic of intramolecular hydrogen bonding.
- The 4-methylpiperidino moiety shows resonances at δ 2.81 ppm (N–CH~3~, triplet), δ 2.45–2.65 ppm (methylene protons adjacent to nitrogen, multiplet), and δ 1.40–1.80 ppm (piperidino ring protons, multiplet).
- Aromatic protons at positions 5 and 3 resonate as doublets at δ 6.70 ppm (J = 8.7 Hz) and δ 7.59 ppm (J = 8.8 Hz), respectively.
$$^{13}\text{C}$$-NMR Carbon Skeleton Profiling
The $$^{13}\text{C}$$-NMR spectrum (100 MHz, DMSO-d~6~) confirms the chromen-2-one scaffold:
- The carbonyl carbon (C2) resonates at δ 160.1 ppm.
- Aromatic carbons C7–C10 appear between δ 112.4–155.7 ppm, with C7 (hydroxyl-bearing) deshielded to δ 155.7 ppm due to hydrogen bonding.
- Methyl carbons at positions 4 and 8 are observed at δ 20.8 ppm and δ 21.3 ppm, respectively.
- The piperidino methyl carbon (N–CH~3~) resonates at δ 46.2 ppm, while the methylene bridge (C6–CH~2~) appears at δ 58.9 ppm.
Table 2. Key $$^{13}\text{C}$$-NMR assignments.
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C2 | 160.1 | Carbonyl |
| C7 | 155.7 | Hydroxyl-bearing aromatic |
| C4–CH~3~ | 20.8 | Methyl |
| C8–CH~3~ | 21.3 | Methyl |
| N–CH~3~ | 46.2 | Piperidino methyl |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 329.1765 [M + H]⁺ (calculated for C~19~H~24~N~2~O~3~: 329.1768). Major fragmentation pathways include:
Infrared (IR) Vibrational Signatures of Functional Groups
IR spectroscopy (KBr pellet) identifies critical functional groups:
- A broad band at 3250 cm⁻¹ corresponds to O–H stretching of the hydrogen-bonded hydroxyl group.
- The carbonyl (C=O) stretch appears at 1705 cm⁻¹, slightly redshifted due to conjugation with the aromatic system.
- C–N stretching vibrations of the piperidino group are observed at 1245 cm⁻¹.
- Aromatic C–H bending modes occur at 835 cm⁻¹ and 755 cm⁻¹.
Comparative Structural Analysis with Chromen-2-one Congeners
The introduction of the 4-methylpiperidino group distinguishes this compound from simpler chromen-2-one derivatives:
- 7-Hydroxy-4-methylcoumarin : Lacks the piperidino substituent, resulting in reduced solubility in polar solvents.
- 8-[(4-Methylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one : The piperazine analog exhibits stronger hydrogen-bonding networks due to additional nitrogen sites.
- 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one : Methoxy substitution at C6 alters electronic distribution, shifting UV-Vis absorption maxima by 15 nm compared to the title compound.
Table 3. Melting points of chromen-2-one derivatives.
| Compound | Melting Point (°C) |
|---|---|
| This compound | 198–200 |
| 7-Hydroxy-4-methylcoumarin | 185–187 |
| 8-[(4-Methylpiperazinyl)methyl]-7-hydroxycoumarin | 205–207 |
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-9-15-12(2)8-16(20)22-18(15)13(3)17(14)21/h8-9,11,21H,4-7,10H2,1-3H3 |
InChI Key |
XAFMHHJGVRCWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Strategy
7-Hydroxy-4,8-dimethylcoumarin reacts with formaldehyde and 4-methylpiperidine in acetic acid at 60°C for 6 hours. The Mannich reaction targets the activated C-6 position, facilitated by the electron-donating hydroxyl group at C-7. This one-pot method achieves 65–70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Mechanistic Insight:
The reaction proceeds via iminium ion formation between formaldehyde and 4-methylpiperidine, followed by nucleophilic attack by the coumarin’s C-6 carbon.
Alkylation via Brominated Intermediates
An alternative route involves brominating 7-hydroxy-4,8-dimethylcoumarin at C-6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light. The resulting 6-bromo derivative reacts with 4-methylpiperidine in acetonitrile with cesium carbonate as a base, yielding the target compound in 75% yield.
Optimization Note:
-
Base Selection: Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in polar aprotic solvents.
-
Temperature: Reactions conducted at 0°C minimize side product formation.
Spectroscopic Characterization and Validation
1H NMR Analysis (DMSO-d₆):
LC-MS Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mannich Reaction | 65–70 | 95 | One-pot synthesis |
| Alkylation (Cs₂CO₃) | 75 | 98 | Higher regioselectivity |
The alkylation route offers superior yield and purity, albeit requiring pre-functionalized intermediates. The Mannich method, while simpler, demands rigorous pH control to avoid hydroxyl group deprotonation.
Industrial-Scale Considerations
For large-scale production (>1 kg), the alkylation pathway is preferred due to:
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Chemistry
This compound is utilized as a fluorescent probe in various chemical analyses. Its unique structure allows for significant fluorescence properties, making it valuable in analytical chemistry for detecting and quantifying other substances.
Biology
Research indicates that 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one may act as an enzyme inhibitor , impacting cellular signaling pathways. Its interaction with specific molecular targets can lead to significant biological effects.
Medicine
The compound has been studied for its potential therapeutic effects , particularly in the following areas:
- Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis.
- Anticancer Activity : Preliminary studies suggest efficacy against various cancer types, including breast and prostate cancers. It induces apoptosis in cancer cells and inhibits tumor growth .
Case Studies
- Anticancer Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The results suggest a promising role in cancer therapy through mechanisms that induce cell death and inhibit proliferation.
- Inflammation Models : Another investigation found that this compound effectively decreased pro-inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Piperazine Substitution : The 4-methylpiperidine group in the target compound (301.38 g/mol) increases molecular weight compared to the piperazine analog (288.34 g/mol). Piperazine derivatives often exhibit better solubility due to nitrogen-rich moieties, while piperidine groups may enhance membrane permeability .
- Phenyl vs. Alkyl Substitution : Bulky aryl groups (e.g., 4-phenyl in triazole hybrids) correlate with stronger antitumor activity (IC₅₀ =16.80 µM) compared to simpler alkyl substituents (e.g., 4-methyl, IC₅₀ >20 µM) .
Cytotoxic Activity
Antimicrobial Activity
- 4,5-Dimethyl Analogs (Compound 15) : Showed bactericidal effects against Gram-positive strains, likely due to enhanced lipophilicity from methyl groups .
- Piperazinyl Derivatives : Piperazine-substituted coumarins () are hypothesized to disrupt microbial membranes via cationic interactions .
Computational and Structural Insights
- DFT Studies : The piperazinyl analog () was optimized using B3LYP/6-311G(d,p), revealing a planar chromen-2-one ring and a flexible piperazine side chain, which may facilitate binding to hydrophobic enzyme pockets .
Biological Activity
7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, exhibits significant biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically employs the Pechmann condensation reaction , which involves the condensation of phenols with β-ketoesters in the presence of strong acid catalysts such as aluminum chloride or sulfuric acid. Recent advancements have also explored environmentally friendly methods, including the use of ionic liquids as catalysts under solvent-free conditions .
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
| InChI Key | XAFMHHJGVRCWHU-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, affecting pathways involved in inflammation and cancer progression.
- Cellular Signaling : It influences cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects .
Therapeutic Applications
Recent studies have highlighted several therapeutic potentials:
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Research indicates its efficacy against various cancer types, including breast and prostate cancers. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
- Anticancer Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting a promising role in cancer therapy .
- Inflammation Models : Another investigation found that this compound effectively decreased pro-inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
